NO-吲哚美辛

描述

U46619 是前列腺素内过氧化物 PGH2 的稳定合成类似物。 它于 1975 年首次被制备,并作为血栓烷 A2 受体激动剂 。 该化合物因其刺激血栓烷 A2 受体介导的反应的能力而闻名,这些反应包括血小板形状改变、聚集和平滑肌收缩 .

科学研究应用

U46619 具有广泛的科学研究应用,包括:

化学: 用作模型化合物来研究血栓烷 A2 类似物的行为。

生物学: 用于研究以了解血小板聚集和平滑肌收缩机制。

医学: 研究其在与血栓形成和血管收缩相关的疾病中的潜在治疗应用。

工业: 用于开发血小板功能和相关疾病的诊断工具.

作用机制

U46619 通过作为有效的血栓烷 A2 模拟物发挥作用。 它与血栓烷 A2 受体结合,导致各种细胞内信号通路的激活。 这会导致血小板形状改变、聚集和平滑肌收缩 。 该化合物的作用机制涉及激活 G 蛋白偶联受体,这些受体随后会触发下游信号级联 .

类似化合物:

血栓烷 A2 (TXA2): U46619 模仿血栓烷 A2 的作用,但更稳定。

前列腺素 H2 (PGH2): U46619 是 PGH2 的类似物,具有相似的生物活性。

9,11-甲烷环氧 PGH2: 另一个与 U46619 具有可比特性的类似物.

独特性: U46619 的独特性在于其作为血栓烷 A2 受体激动剂的稳定性和有效活性。 与天然血栓烷 A2(快速代谢)不同,U46619 在较长时期内保持稳定和活性,使其成为研究和潜在治疗应用的有价值的工具 .

生化分析

Biochemical Properties

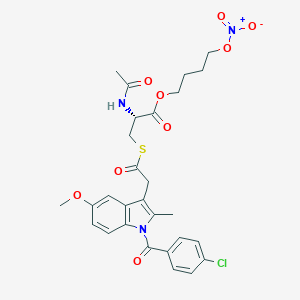

NO-Indomethacin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The compound inhibits cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the biosynthesis of prostaglandins that mediate inflammation and pain . Additionally, the nitric oxide component of NO-Indomethacin interacts with guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which has various protective effects on the gastrointestinal tract .

Cellular Effects

NO-Indomethacin influences various cellular processes and functions. It has been shown to inhibit the proliferation of cancer cells, such as pancreatic cancer cells, by inducing apoptosis and inhibiting cell migration . The compound also affects cell signaling pathways, including the downregulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the inhibition of prostaglandin E2 (PGE2) production . These actions contribute to its anti-inflammatory and anti-cancer properties.

Molecular Mechanism

At the molecular level, NO-Indomethacin exerts its effects through several mechanisms. It binds to and inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins . The nitric oxide component activates guanylate cyclase, increasing cGMP levels, which in turn modulates various cellular functions, including vasodilation and inhibition of platelet aggregation . Additionally, NO-Indomethacin can induce oxidative stress in cancer cells, leading to apoptosis and inhibition of tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NO-Indomethacin have been observed to change over time. The compound is relatively stable, with a degradation half-life that allows for sustained release of nitric oxide and prolonged anti-inflammatory effects . Long-term studies have shown that NO-Indomethacin maintains its efficacy in reducing inflammation and inhibiting cancer cell growth over extended periods .

Dosage Effects in Animal Models

The effects of NO-Indomethacin vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, NO-Indomethacin can cause gastrointestinal irritation and renal toxicity, similar to traditional NSAIDs . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

NO-Indomethacin is metabolized through several pathways, including those involving cytochrome P450 enzymes (CYPs) and uridine 5’-diphospho-glucuronosyltransferases (UGTs) . The primary metabolic pathway involves the formation of O-desmethylindomethacin by CYP2C9, which is critical for the elimination of the compound . The nitric oxide component is released and further metabolized to nitrate and nitrite .

Transport and Distribution

NO-Indomethacin is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier and is distributed in the skin, plasma, and muscle . The nitric oxide component enhances the compound’s distribution by increasing blood flow and reducing platelet aggregation . The skin acts as a reservoir for the drug, allowing for sustained release and prolonged effects .

Subcellular Localization

The subcellular localization of NO-Indomethacin is influenced by its chemical structure and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and guanylate cyclase . The nitric oxide component can diffuse into various cellular compartments, including the nucleus, where it modulates gene expression and other cellular functions .

准备方法

合成路线和反应条件: U46619 的合成涉及前列腺素内过氧化物类似物的制备。 . 反应条件通常涉及使用特定催化剂和溶剂,以确保中间体的稳定性和反应性。

工业生产方法: U46619 的工业生产通常在受控条件下进行,以保持化合物的纯度和功效。 该过程涉及使用优化的反应条件进行大规模合成,以实现高产率。 然后使用色谱等技术纯化化合物以去除任何杂质 .

化学反应分析

反应类型: U46619 经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的衍生物。

还原: 还原反应可以修饰 U46619 中存在的官能团。

取代: 取代反应可以将新的官能团引入分子中。

常用试剂和条件:

氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂。

还原: 通常采用氢化铝锂或硼氢化钠等还原剂。

取代: 取代反应通常涉及在受控条件下使用卤化剂或亲核试剂。

形成的主要产物: 由这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生羟基化衍生物,而还原可以产生醇或烷烃 .

相似化合物的比较

Thromboxane A2 (TXA2): U46619 mimics the effects of thromboxane A2 but is more stable.

Prostaglandin H2 (PGH2): U46619 is an analog of PGH2 with similar biological activities.

9,11-Methanoepoxy PGH2: Another analog with comparable properties to U46619.

Uniqueness: U46619 is unique due to its stability and potent activity as a thromboxane A2 receptor agonist. Unlike natural thromboxane A2, which is rapidly metabolized, U46619 remains stable and active for extended periods, making it a valuable tool in research and potential therapeutic applications .

属性

IUPAC Name |

4-nitrooxybutyl (2R)-2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30ClN3O9S/c1-17-22(15-26(34)42-16-24(30-18(2)33)28(36)40-12-4-5-13-41-32(37)38)23-14-21(39-3)10-11-25(23)31(17)27(35)19-6-8-20(29)9-7-19/h6-11,14,24H,4-5,12-13,15-16H2,1-3H3,(H,30,33)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJSAIFPCMOTPZ-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SCC(C(=O)OCCCCO[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SC[C@@H](C(=O)OCCCCO[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30ClN3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431392 | |

| Record name | NO-Indomethacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301838-28-8 | |

| Record name | NO-Indomethacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

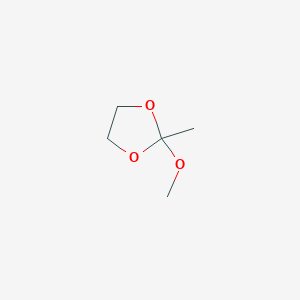

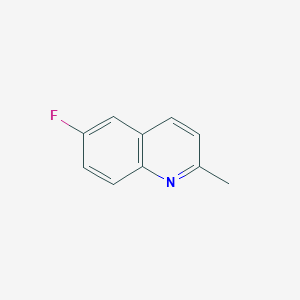

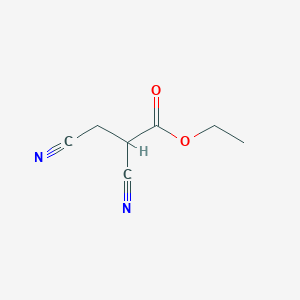

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone](/img/structure/B24306.png)

![(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone](/img/structure/B24308.png)

![[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone](/img/structure/B24329.png)